
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate (MPC) is an important intermediate in the synthesis of a wide range of compounds. It is a valuable building block for the production of a variety of organic compounds, and is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other materials. MPC is a versatile compound, with a wide range of applications in the chemical and pharmaceutical industries.
Wirkmechanismus
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is an intermediate in the synthesis of a wide range of compounds. It is used as a building block for the production of a variety of organic compounds, and is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The mechanism of action of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is based on its ability to form covalent bonds with other compounds, and its ability to act as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has a number of biochemical and physiological effects. It is known to be a powerful antioxidant, and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to be effective in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer's disease. It has also been shown to have a positive effect on the cardiovascular system, and is believed to have a beneficial effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easy to obtain and store. It is also a highly reactive compound, and is easily modified to produce a wide variety of compounds. However, it is also highly toxic and flammable, and should be handled with care.
Zukünftige Richtungen
The future of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is promising, as it has a wide range of applications in the chemical and pharmaceutical industries. It is being increasingly used in the production of a variety of organic compounds, and is being explored for its potential use in the synthesis of drugs, agrochemicals, dyes, and other materials. Additionally, research is being conducted to explore its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer's disease. Finally, there is potential for methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate to be used in the production of polymers, catalysts, and other materials.
Synthesemethoden
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is synthesized through a number of methods, including the reductive amination of furfuryl alcohol with pyrrole-2-carboxylic acid, the reaction of furfuryl alcohol and pyrrole-2-carboxylic acid in the presence of a catalytic amount of anhydrous aluminum chloride, and the reaction of furfuryl alcohol and pyrrole-2-carboxylic acid in the presence of a catalytic amount of potassium tert-butoxide. The reductive amination method is the most commonly used, and is the most cost-effective and efficient method.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other materials. In addition, methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and other materials. It has also been used in the synthesis of drugs, agrochemicals, and dyes.
Eigenschaften
IUPAC Name |
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXMVSZTWKXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425089 |
Source


|
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
CAS RN |
72078-39-8 |
Source


|
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

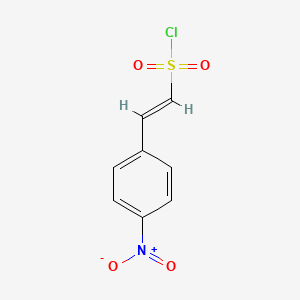



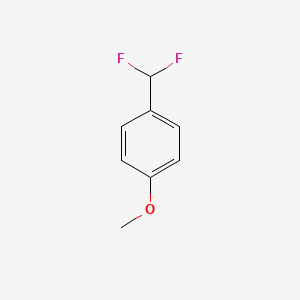
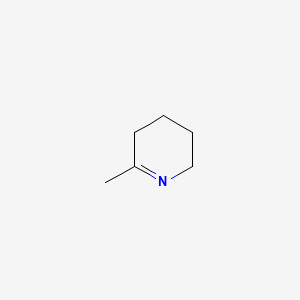
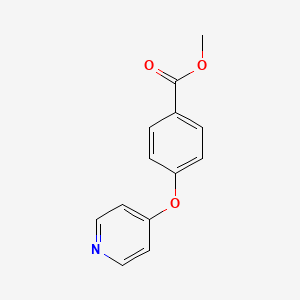


![4-[(4-aminophenyl)carbamoyl]benzoic acid](/img/structure/B6598290.png)

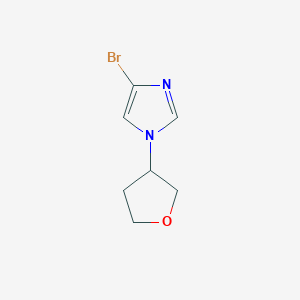
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)
amine](/img/structure/B6598319.png)